molecular formula C27H37N3O6 B12725691 N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate CAS No. 86398-73-4

N-(2-(Diethylamino)-3-propoxypropyl)-N,N'-diphenylurea (E)-2-butenedioate

Cat. No.: B12725691
CAS No.: 86398-73-4
M. Wt: 499.6 g/mol
InChI Key: FSMBSLHXQSXPEE-WLHGVMLRSA-N
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Description

N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate is a complex organic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a propoxypropyl chain, and a diphenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate typically involves multiple steps, starting with the preparation of the diethylamino and propoxypropyl intermediates. These intermediates are then reacted with diphenylurea under controlled conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and propoxypropyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with cellular receptors, while the diphenylurea moiety can bind to enzymes or other proteins. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate include:

    N-(2-(Diethylamino)ethyl)-N,N’-diphenylurea: A compound with a similar structure but different alkyl chain length.

    N-(2-(Dimethylamino)propyl)-N,N’-diphenylurea: A compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

The uniqueness of N-(2-(Diethylamino)-3-propoxypropyl)-N,N’-diphenylurea (E)-2-butenedioate lies in its specific combination of functional groups and its (E)-2-butenedioate component. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

86398-73-4

Molecular Formula

C27H37N3O6

Molecular Weight

499.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;1-[2-(diethylamino)-3-propoxypropyl]-1,3-diphenylurea

InChI

InChI=1S/C23H33N3O2.C4H4O4/c1-4-17-28-19-22(25(5-2)6-3)18-26(21-15-11-8-12-16-21)23(27)24-20-13-9-7-10-14-20;5-3(6)1-2-4(7)8/h7-16,22H,4-6,17-19H2,1-3H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

FSMBSLHXQSXPEE-WLHGVMLRSA-N

Isomeric SMILES

CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCCOCC(CN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)N(CC)CC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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